Bronze Red
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUHTVDGHDRPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652379 | |
| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3789-75-1 | |
| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Perspectives on Bronze Red Copper Tin Alloys
Theoretical Frameworks of Alloying in Cu-Sn Systems
Understanding the fundamental principles governing the interaction between copper and tin atoms is crucial for predicting and controlling the properties of bronze alloys. Theoretical studies delve into the thermodynamic stability of different phases, their crystallographic structures, and the application of computational chemistry to model their behavior.
Crystallographic Structures and Atomic Arrangements in "Bronze Red" Compositions
The properties of bronze alloys are intimately linked to their underlying crystallographic structures and the arrangement of copper and tin atoms within these structures. The copper-rich α solid solution, characteristic of many bronzes, possesses a face-centered cubic (FCC) lattice structure, contributing to its ductility and toughness. scispace.comlibretexts.orgcopper.orgcambridge.org In this solid solution, tin atoms substitute for copper atoms in the FCC lattice, forming a substitutional alloy. libretexts.org The extent of tin solubility in the α phase is limited, approximately up to 15.8 wt. % tin. totalmateria.comcambridge.org The difference in atomic radii between copper (0.128 nm) and tin (0.158 nm) contributes to solid solution hardening in the α phase. cambridge.org
As the tin content increases, various intermetallic compounds and phases with distinct crystal structures appear according to the phase diagram. The δ phase, near Cu₃₁Sn₈, has a crystal structure similar to α-brass. totalmateria.comtotalmateria.com The ε phase corresponds to Cu₃Sn, and the ζ solid solution approximates CuSn. totalmateria.comtotalmateria.com Intermetallic compounds like Cu₆Sn₅ and Cu₃Sn are particularly important, forming at the interface between copper and tin layers, for example, in solder joints. copper.orgtch.escircuitinsight.comresearchgate.net Cu₆Sn₅ typically forms as the first layer near the tin, with Cu₃Sn forming closer to the copper interface. tch.escircuitinsight.com These intermetallic compounds are known for their hardness and brittleness, which can impact the mechanical properties of the alloy. copper.orgcircuitinsight.comroyalsocietypublishing.orgroyalsocietypublishing.org
Research utilizing techniques like X-ray diffraction (XRD) is essential for identifying the crystal structures present in Cu-Sn alloys of different compositions and thermal histories. researchgate.netscispace.com However, the complexity of the Cu-Sn system and the potential for multiple phases and subtle structural variations can make unambiguous identification challenging. scispace.com
Computational Chemistry Approaches to Intermetallic Formation and Stability
Computational chemistry methods, such as Density Functional Theory (DFT) and CALPHAD, play a significant role in complementing experimental studies of Cu-Sn alloys. These approaches allow researchers to investigate the formation energies, structural stability, electronic structure, and mechanical properties of various phases and intermetallic compounds from first principles. conicet.gov.armdpi.comoaepublish.comiphy.ac.cn
DFT calculations can predict the relative stability of different crystal structures for intermetallic compounds like Cu₃Sn and Cu₆Sn₅ and assess the effect of adding alloying elements on the stability and properties of Cu-Sn alloys. conicet.gov.armdpi.comiphy.ac.cn For instance, studies have used DFT to examine the structural stability and mechanical properties of Cu-Sn alloys doped with elements like Ag, Ca, Cd, Mg, Ni, and Zr, finding that elements like Ni can enhance properties such as shear modulus and Young's modulus. mdpi.com
Computational modeling also aids in understanding the kinetics of intermetallic growth and the factors influencing interface morphology, which is critical in applications like soldering. royalsocietypublishing.orgroyalsocietypublishing.org By simulating diffusion and reaction processes at the atomic level, computational chemistry provides insights into the mechanisms driving intermetallic formation and stability. royalsocietypublishing.orgroyalsocietypublishing.orgoaepublish.com
Synthesis and Processing Methodologies for Controlled Material Architectures
The desired properties of bronze alloys are not solely determined by their composition but are also heavily influenced by their processing history. Various synthesis and processing techniques are employed to control the microstructure and, consequently, the mechanical, electrical, and thermal characteristics of the final material.
Traditional Alloying Techniques: Advanced Spectroscopic Monitoring of Molten States
Historically, bronze alloys were produced through techniques such as co-smelting, cementation, co-melting, and recycling of copper and tin-containing materials. researchgate.netcam.ac.uk These traditional methods often involved empirical knowledge and control over the melting and cooling processes to achieve desired material properties for tools, ornaments, and other artifacts.
In modern metallurgical practice, and potentially applicable to monitoring traditional processes for research or replication, advanced spectroscopic techniques can be used to analyze the composition of molten metal in real-time. Laser-Induced Breakdown Spectroscopy (LIBS) is one such technique where a pulsed laser creates a plasma on the surface of the molten material, and the emitted light is analyzed to determine the elemental composition. mdpi.comresearchgate.netjove.com This allows for rapid and in-situ monitoring of the melt chemistry, which is crucial for controlling the final alloy composition and minimizing defects. mdpi.comjove.com While LIBS is a modern technique, its application in monitoring molten states could provide valuable data on the processes and compositional control achieved in historical bronze production methods. Thermal spectral imaging is another method used for monitoring high-temperature molten materials, providing information related to temperature and potentially composition through emissivity analysis. mdpi.compreprints.org
Modern Industrial Production Routes: Parameter Optimization for Homogeneity and Microstructure Control
Modern industrial production of copper-tin alloys utilizes refined techniques to achieve precise control over composition, homogeneity, and microstructure, tailoring properties for specific applications ranging from bearings and bells to electrical connectors and lead-free solders. totalmateria.comcambridge.orgmdpi.comtotalmateria.comazom.com
Techniques like casting are fundamental, but controlling parameters such as cooling rate is critical. Rapid cooling can preserve certain high-temperature phases, while slow cooling or annealing promotes diffusion and the formation of equilibrium phases and a more homogeneous microstructure. totalmateria.comtotalmateria.com For instance, in cast gun-metal (a type of bronze), the cooling rate significantly impacts the microstructure, influencing the distribution of phases like the hard δ constituent. totalmateria.comtotalmateria.com
Powder metallurgy is another modern route that offers advantages in producing copper alloys with homogeneous compositions and fine grain sizes, which can be challenging to achieve with conventional casting due to segregation. semanticscholar.orgresearchgate.net By starting with powdered copper and tin (and potentially other alloying elements), mixing, compacting, and sintering, a more uniform distribution of elements can be obtained. semanticscholar.orgresearchgate.net Parameter optimization in powder metallurgy, including sintering temperature and time, is essential for controlling density, grain growth, and the formation of desired phases. researchgate.net
Advanced manufacturing processes like selective laser melting (SLM) are also being explored for producing complex bronze components. researchgate.net In SLM, metal powder is fused layer by layer using a laser. Optimizing process parameters such as laser power, scan speed, and powder layer thickness is crucial for controlling the resulting microstructure, density, and mechanical properties of the additively manufactured bronze parts. researchgate.net
Solidification Dynamics and Microstructural Evolution in "this compound" Alloys
The solidification process of copper-tin alloys significantly influences their final microstructure. As these alloys cool from the liquid state, solid solutions form, and the composition of the solidifying material can vary, leading to phenomena like coring. totalmateria.comcopper.org In cast tin bronzes, cored dendrites are common, with a gradient of increasing tin content from the center to the edges of the dendrites. copper.orgazom.com The last liquid to solidify is enriched in tin and can form alpha (α) and delta (δ) phases, which fill the areas between the dendrite arms. copper.orgazom.com
The copper-tin constitutional diagram shows various phase transformations that occur upon cooling. For example, in alloys with around 15% tin, the beta (β) or gamma (γ) constituents that form at higher temperatures can transform into a complex α + δ microstructure upon slow cooling below 520°C. totalmateria.com Rapid cooling can preserve some of the higher-temperature phases. totalmateria.com
The solidification kinetics, including the cooling rate, play a critical role in determining the resulting microstructure. Directional solidification studies on tin bronze alloys have shown that the continuous casting speed influences the growth of columnar and equiaxed crystals. bibliotekanauki.pl At low casting speeds, the microstructure may consist of both columnar and equiaxed crystals, while increasing the speed can lead to the disappearance of equiaxed crystals and an increase in the diameter and growth rate of columnar crystals. bibliotekanauki.pl
The presence of minor alloying elements also affects solidification. For instance, lead, being largely insoluble in solid copper, solidifies last in the inter-dendritic boundaries. copper.orgazom.com The addition of minor elements can influence the formation and growth of intermetallic compounds during solidification and subsequent heat treatments. researchgate.netresearchgate.net
The study of solidification behavior and microstructural evolution is fundamental to understanding how processing parameters influence phase formation, segregation, and ultimately, the mechanical properties of copper-tin alloys. mdpi.com
Advanced Characterization of Structural and Electronic Configurations
Advanced characterization techniques are essential for gaining a detailed understanding of the structural and electronic configurations of copper-tin alloys, including phase identification, lattice parameters, microstructure, grain boundaries, surface chemistry, oxidation states, defect chemistry, and impurity distribution.
X-ray Diffraction (XRD) and Neutron Diffraction Studies of Lattice Parameters and Phase Identification
X-ray Diffraction (XRD) is a widely used non-destructive technique for characterizing the crystalline structure of materials. mdpi.com XRD can be used to identify the different phases present in copper-tin alloys, determine their lattice parameters, and analyze crystallographic orientation. mdpi.comjmaterenvironsci.com The position of diffraction peaks in an XRD pattern is related to the shape and size of the unit cell, allowing for the determination of lattice parameters. mdpi.com Changes in peak positions or the presence of new peaks with varying temperature or composition can be used to study phase transformations and construct phase diagrams. mdpi.com
Neutron Diffraction is another powerful non-destructive technique that provides information about the bulk structure of materials, including phase composition and lattice parameters. mdpi.comresearchgate.netstfc.ac.uk Neutron diffraction is particularly useful for studying materials where X-rays may be strongly absorbed or where it is necessary to distinguish between elements with similar atomic numbers. stfc.ac.uk In copper-tin alloys, neutron diffraction can be used to identify the dominant phases, such as the copper solid solution, and determine the tin content based on the relationship between elemental fractions and lattice parameters, following Vegard's rule in some cases. mdpi.comresearchgate.netstfc.ac.uk Neutron diffraction can also help identify other phases, such as oxides or intermetallic compounds, and can be used for texture analysis to understand the preferred orientation of crystallites resulting from processing history. mdpi.comstfc.ac.uk
Studies combining neutron diffraction and other techniques have been used to assess the composition and phase distribution in historical bronze artifacts. mdpi.comstfc.ac.uk
Electron Microscopy (SEM, TEM) for Microstructural Analysis and Grain Boundary Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing and analyzing the microstructure of copper-tin alloys at different scales. azom.comnrc.govresearchgate.netmdpi.com
SEM provides high-resolution images of the surface morphology and microstructure, allowing for the observation of features like dendrites, grain size and shape, and the distribution of different phases and inclusions. rsc.orgjmaterenvironsci.comnrc.govresearchgate.net SEM equipped with Energy Dispersive Spectroscopy (EDS) can also provide information about the local chemical composition of different areas within the microstructure. jmaterenvironsci.commdpi.com
TEM offers even higher resolution, enabling the study of fine microstructural details, including dislocations, precipitates, and grain boundaries at the nanoscale. nrc.govresearchgate.netmdpi.commpie.de TEM can be used for detailed analysis of precipitate microstructures, including their size and distribution. nrc.gov Electron diffraction in TEM can provide crystallographic information about individual grains and phases. mdpi.com
Both SEM and TEM are crucial for grain boundary characterization. Grain boundaries are interfaces between adjacent grains with different crystallographic orientations and can significantly influence the material's properties. mpie.dewiley-vch.de Electron Backscatter Diffraction (EBSD), often used in conjunction with SEM, provides information about grain orientation, misorientation, and the distribution of different types of grain boundaries, such as high-angle and low-angle boundaries. nrc.govresearchgate.netmdpi.comdiva-portal.org TEM can reveal the atomic arrangements at grain boundaries and identify segregation or precipitation occurring at these interfaces. nrc.govmpie.de
Spectroscopic Investigations of Surface Chemistry and Oxidation States (e.g., XPS, AES)
Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful tools for analyzing the surface chemistry and oxidation states of elements in copper-tin alloys. totalmateria.comdiva-portal.orgthermofisher.comprinceton.eduresearchgate.net These techniques are surface-sensitive, providing chemical information from the top few nanometers of the material. thermofisher.com
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), can determine the elemental composition, empirical formula, chemical state, and electronic state of elements on the surface. thermofisher.com By analyzing the binding energies of emitted photoelectrons, XPS can distinguish between different oxidation states of an element, such as metallic copper, Cu⁺, and Cu²⁺, or different tin oxides. thermofisher.comresearchgate.netresearchgate.net The ability to detect chemical shifts in peak energies makes XPS particularly valuable for understanding the chemical bonding states on the surface. thermofisher.com
AES involves analyzing the kinetic energy of Auger electrons emitted after excitation by an electron beam. diva-portal.orgthermofisher.com AES is also surface-sensitive and can provide elemental and chemical state information. diva-portal.orgthermofisher.com Scanning AES can be used for spatially resolved surface chemical analysis. diva-portal.org
These techniques are essential for studying phenomena like surface oxidation, corrosion product formation, and the segregation of alloying elements or impurities to the surface. diva-portal.orgprinceton.eduresearchgate.net For example, XPS and AES have been used to characterize the composition and oxidation states of passive films and corrosion products formed on copper and copper-based alloys. diva-portal.orgresearchgate.net Studies have shown that tin can be preferentially oxidized on the surface of high lead-tin alloys. researchgate.net
Local Atomic Probes for Defect Chemistry and Impurity Distribution
Techniques that provide local atomic-scale information are crucial for understanding defect chemistry and the distribution of impurities in copper-tin alloys. Atom Probe Tomography (APT) is a powerful technique that offers near-atomic-scale characterization of microstructures in 3D with full chemical resolution. acs.orgnih.gov APT can detect highly dilute impurity concentrations and visualize their distribution, including segregation to grain boundaries. acs.orgnih.gov This technique is particularly useful for examining local variations in chemistry that can influence material properties. acs.org
Local atomic probes can help to understand the arrangement of atoms around defects, such as vacancies and impurity atoms. Studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, sometimes combined with computational methods like Density Functional Theory (DFT) and Reverse Monte Carlo simulations, can provide insights into the local atomic structure and the distortion of coordination polyhedra around impurity atoms in alloys. mdpi.com These methods can reveal whether impurities or defects are randomly distributed or tend to cluster. mdpi.com
Understanding defect chemistry and impurity distribution at the atomic scale is vital because these factors can significantly impact properties such as electrical conductivity, mechanical strength, and corrosion resistance. acs.orgresearchgate.net For example, tin impurities in copper can affect low-temperature specific heat, and this effect is sensitive to changes in force constants around the impurity. researchgate.net
Investigations into Material Response and Degradation Mechanisms
The degradation of bronze is a complex process influenced by its composition, microstructure, and the surrounding environment. Investigations delve into the specific pathways and kinetics of these degradation processes.
Electrochemical Studies of Corrosion Pathways and Patina Formation
Electrochemical techniques are powerful tools for understanding the formation of bronze patinas and identifying corrosion pathways. Studies on copper-tin alloys in aqueous chloride solutions, for instance, have investigated cathodic and anodic behaviors as a function of chloride concentration, electrode rotation speed, and potential sweep rate sctunisie.org. The corrosion behavior at the corrosion potential appears to be determined by the charge-transfer controlled reduction of oxygen and the mixed charge- and mass-transfer controlled electrodissolution sctunisie.org.
Research indicates that the surface compounds formed during corrosion in chloride solutions are mainly (hydroxide) oxides of tin and copper, with very low amounts of chlorides incorporated sctunisie.org. The variation of experimental factors like sweep rate, chloride concentration, and temperature allows for the deduction of activation thermodynamic parameters for this process sctunisie.org.
The formation and growth mechanisms of oxide films on monophased copper-tin bronzes are still debated. Two patterns of corrosion have been proposed: one suggesting bronze corrosion is similar to that of copper, and another asserting that copper-tin alloy oxidation leads to a double-layer structure. The latter posits an inner layer enriched in tin due to selective copper dissolution, and an outer layer primarily composed of copper oxides researchgate.net. Studies using techniques like X-Ray Photoelectron Spectroscopy (XPS) depth profiling and Transmission Electron Microscopy (TEM) on artificially patinated bronze surfaces support the "alloy/SnO₂/Cu₂O" layered structure researchgate.net.
Electrochemical impedance spectroscopy (EIS) has been used to evaluate the corrosion stability of both patina and the underlying bronze. Studies on bronze sculptures exposed to urban environments have shown that the patina layer is mainly composed of copper sulfides and sulfates, consistent with atmospheric pollutants like H₂S and SO₂ nih.gov. Other compounds, such as carbonates, can also be present nih.gov. Polluted urban environments can enhance the dissolution of both the patina and the underlying bronze nih.gov. The rate of patina dissolution depends on its composition, morphology, and the environment's corrosivity (B1173158) nih.gov.
Electrochemical identification of corrosion products in archaeological artifacts has revealed the presence of compounds like cuprite (B1143424) (Cu₂O), nantokite (CuCl), and atacamite-type materials (copper hydroxychlorides) researchgate.net. High concentrations of chlorides and the soil's ability to retain water can significantly increase the corrosiveness of the burial environment, leading to copper dissolution (decuprification) and internal oxidation of tin as main corrosion patterns in bronze artifacts researchgate.net.
Tribological Research on Wear Mechanisms under Dynamic Loading Conditions
Tribological research focuses on the wear mechanisms of bronze alloys, particularly under dynamic loading conditions relevant to applications like bearings. The primary wear mechanisms observed in tin bronze substrates can include plow wear and fatigue delamination mdpi.com.
The microstructure of copper-based bearing alloys, including leaded and unleaded tin bronzes, significantly influences their wear and friction behavior core.ac.uk. In leaded bronzes, the presence of lead can contribute to the formation of an oxidized lead-rich layer, which acts as a solid lubricant and reduces wear core.ac.uk. However, the formation of this layer is not always guaranteed, and its absence can lead to more severe wear than in unleaded bronze core.ac.uk.
Studies using techniques like Scanning Electron Microscopy (SEM), Energy Dispersive Electron Microscopy (EDX), and X-ray Photoelectron Spectroscopy (XPS) are employed to analyze worn surfaces and understand the wear mechanisms core.ac.uk. Plastic deformation and ductile fracture are main wear mechanisms observed in copper-based materials mdpi.com. The shedding of ceramic particles in composite coatings can disrupt oxide layers and lead to increased wear rates through a "third body wear mechanism" mdpi.com.
The addition of tin in copper-lead alloys can increase wear resistance by forming the Cu₃Sn intermetallic phase, which enhances the alloy's strength researchgate.net. The formation of an SnO₂ phase on the surface can also significantly improve wear resistance by preventing adhesion researchgate.net.
Oxidation Kinetics and High-Temperature Stability Assessments
The oxidation behavior of copper-tin alloys is a critical aspect of their high-temperature stability. Studies on the oxidation of Cu-Sn alloys in oxygen at elevated temperatures (e.g., 550 °C to 800 °C) investigate the kinetics, morphology, and structure of the oxide scales researchgate.net.
The presence of tin in copper alloys can decrease oxidation rates, which is associated with the formation of tin oxide in the oxidation layer researchgate.net. While tin in Cu-Sn alloys may not form a continuous protective layer of tin oxide like ZnO in Cu-Zn alloys, it can form precipitates that slow down the outward diffusion of copper researchgate.net. Even a thin and discontinuous SnO₂ layer at the base of the scale can significantly decrease the oxidation rate researchgate.net. The highest tin concentration soluble in copper at high temperatures may not be sufficient to produce a continuous, thick healing layer of SnO₂, but it still leads to a pronounced decrease in the oxidation rate researchgate.net.
High-temperature structural materials face significant degradation due to oxidation and corrosion, impacting their long-term stability mdpi.com. The formation of a thermodynamically stable corrosion product (a scale) separates the material surface from the environment nist.gov. The stability of this oxide layer is crucial, especially at ultra-high temperatures mdpi.com. Oxidation occurs at the metal-environment interface, forming a scale that acts as a barrier mdpi.com. Sustaining oxidation requires either inward diffusion of oxygen or outward diffusion of metal through the scale; outward diffusion of metal is generally faster mdpi.com.
Studies on Fe-Cu-Sn alloys have shown that tin can exacerbate surface hot shortness, a phenomenon caused by high copper content, by lowering the melting point and solid solubility of copper in austenite (B1171964) researchgate.net. High-temperature oxidation phenomena can be external or internal, with internal oxidation mechanisms potentially leading to significant quality losses researchgate.net.
Thermodynamic and Kinetic Modeling of Long-Term Environmental Interactions
Thermodynamic and kinetic modeling are employed to predict the long-term behavior of bronze in various environments, including natural and burial conditions. These models help in understanding the stability of different corrosion products and the rates of degradation processes.
Thermodynamic calculations can indicate that corrosion is expected for copper, iron, and lead in a repository environment under both oxic and anoxic conditions iaea.org. The stability of different phases and compounds is assessed based on thermodynamic data iaea.org. For tin, due to its less noble character compared to copper, it shows no stability field under intermediate redox conditions; hydroxycarbonate phases are expected to form under near-field conditions in a repository iaea.org.
Kinetic information from experimental and archaeological data is used to assess long-term corrosion rates iaea.org. Kinetic models, such as those using a quasi steady-state concept, can be applied to systems like copper-bentonite under anoxic conditions to predict chemical changes iaea.org.
Thermodynamic-kinetic models are also developed to simulate processes like solidification in binary copper alloys and calculate thermophysical properties researchgate.net. These models can handle various alloying elements, including tin researchgate.net. The complexity of interactions among multiple elements in multi-component alloys necessitates the use of thermodynamic software for detailed phase equilibria calculations researchgate.net.
Research Perspectives on Bronze Red Synthetic Organic Pigments/dyes
Nomenclature and Structural Classification of "Bronze Red" Pigments
The pigments commonly referred to as "this compound" can be categorized into several distinct chemical groups. These include fluorescein-derived lead salts, monoazo pigments, and naphthol red pigments. Each of these classes possesses unique structural features that dictate their coloristic and performance properties.
Fluorescein-Derived Lead Salts (e.g., 2',4',5',7'-tetrabromofluorescein lead salt, C.I. 45380 lake, C.I. Pigment Red 90)
One class of pigments known for their brilliant red shades, sometimes with a bronze-like undertone, is derived from fluorescein (B123965). Specifically, the lead salt of 2',4',5',7'-tetrabromofluorescein is a prominent example. nih.gov This compound is classified as a xanthene dye and is also known by its Colour Index (C.I.) designations, C.I. 45380 lake and C.I. Pigment Red 90. nih.gov The core structure is based on fluorescein, a molecule characterized by a spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one framework. nih.gov The "tetrabromo" prefix indicates the substitution of four bromine atoms on the xanthene ring, and the term "lake" signifies that the dye has been rendered insoluble by precipitation with a metal salt, in this case, a lead salt. wikipedia.orgnih.gov
Table 1: Nomenclature and Identification of a Fluorescein-Derived this compound Pigment
| Identifier | Value |
|---|---|
| Common Name | This compound (in some contexts) |
| Chemical Name | 2',4',5',7'-tetrabromofluorescein lead salt |
| C.I. Name | C.I. Pigment Red 90 |
| C.I. Number | 45380 (as the parent dye) |
| Chemical Class | Xanthene Dye, Organolead Compound |
Monoazo Pigments (e.g., Pigment Red 53:1, C.I. No. 15860:1, CAS 17852-99-2; Pigment Red 21, CAS 6410-26-0; Red Lake C (barium), CAS 5160-02-1)
Monoazo pigments are a significant class of synthetic organic colorants that can exhibit bronze-red shades. These compounds are characterized by the presence of one azo group (-N=N-) in their molecular structure, which acts as the chromophore. wikipedia.org
Pigment Red 53:1 (C.I. No. 15860:1) is a barium salt lake of a monoazo dye. chemicalbook.com It is known for its brilliant, yellowish-red hue. The "53:1" designation specifically indicates the barium salt of the dye. chemicalbook.com This pigment is also commonly referred to as Red Lake C (barium salt). researchgate.net
Pigment Red 21 (C.I. 12300) is another monoazo pigment that can be used to achieve red shades. chemicalbook.comsypigment.com Its chemical structure is distinct from Pigment Red 53:1, leading to different performance characteristics.
Red Lake C (barium) is fundamentally the same as Pigment Red 53:1. chemicalbook.com The name "Red Lake C" refers to the organic dye itself, and the addition of "(barium)" specifies the metal salt used in the laking process to create the insoluble pigment. researchgate.net
Table 2: Key Monoazo Pigments Associated with this compound Hues
| Pigment Name | C.I. Number | CAS Number | Chemical Nature |
|---|---|---|---|
| Pigment Red 53:1 | 15860:1 | 17852-99-2 | Barium salt of a monoazo dye |
| Pigment Red 21 | 12300 | 6410-26-0 | Monoazo pigment |
| Red Lake C (barium) | 15585:1 | 5160-02-1 | Barium salt of a monoazo dye |
Naphthol Red Pigments (e.g., Scarlet 808)
Naphthol red pigments represent another important class of organic colorants. These are typically monoazo pigments where the coupling component is a derivative of 2-naphthol. researchgate.net "Scarlet 808," also known as Shanghai this compound, is a specific naphthol red pigment. medchemexpress.com It is synthesized by coupling an aromatic diazonium salt with a Naphthol AS derivative. researchgate.net The specific Naphthol AS derivative used influences the final shade and properties of the pigment. researchgate.net
Synthetic Methodologies and Reaction Pathways
The synthesis of "this compound" pigments involves distinct chemical pathways depending on their structural class. For fluorescein derivatives, bromination is a key step, while for azo pigments, the core reaction is azo coupling, often followed by a laking process.
Organic Synthesis Routes for Brominated Fluorescein Derivatives
The synthesis of 2',4',5',7'-tetrabromofluorescein, the precursor to Pigment Red 90, begins with the synthesis of fluorescein itself. Fluorescein is typically produced through the reaction of phthalic anhydride (B1165640) and resorcinol. iscientific.org The subsequent and crucial step is the bromination of the fluorescein molecule. pixel-online.net
This is an electrophilic aromatic substitution reaction where bromine is introduced onto the xanthene ring of the fluorescein. The reaction is typically carried out by reacting fluorescein with bromine in a suitable solvent. google.com Controlling the reaction conditions, such as pH and temperature, is important to achieve the desired degree of bromination (i.e., tetrabromination) and to obtain a pure product. pixel-online.netgoogle.com The resulting 2',4',5',7'-tetrabromofluorescein (also known as Eosin Y) is then converted into the lead salt (Pigment Red 90) through precipitation with a soluble lead salt. nih.govcaymanchem.com
Azo Coupling Reactions and Lake Formation Processes
The synthesis of monoazo pigments like Pigment Red 53:1 and Naphthol Red pigments like Scarlet 808 relies on the azo coupling reaction. researchgate.netgoogle.com This process involves two main steps: diazotization and coupling.
Diazotization : An aromatic primary amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. For Pigment Red 53, the diazo component is 2-amino-4-methyl-5-chlorobenzene sulfonic acid (CLT acid). rhhz.net
Azo Coupling : The resulting diazonium salt is then reacted with a coupling component. For Pigment Red 53, the coupling component is 2-naphthol. rhhz.net For Naphthol Red pigments like Scarlet 808, a Naphthol AS derivative is used. researchgate.net The diazonium salt acts as an electrophile and attacks the electron-rich coupling component to form the azo dye.
The resulting dye is often soluble in the reaction medium. To create an insoluble pigment, a lake formation process is employed. wikipedia.org This involves precipitating the dye with a metal salt. nih.gov For Pigment Red 53:1, a soluble barium salt, such as barium chloride, is added to the aqueous solution of the sodium salt of the dye. google.comrhhz.net This causes the precipitation of the insoluble barium lake, which is then filtered, washed, and dried to yield the final pigment. google.com
Table 3: Summary of Synthetic Pathways
| Pigment Class | Key Reactions | Reactants Example (for a specific pigment) |
|---|---|---|
| Fluorescein-Derived | Bromination, Laking | Fluorescein, Bromine, Lead Salt (for Pigment Red 90) |
| Monoazo | Diazotization, Azo Coupling, Laking | 2-amino-4-methyl-5-chlorobenzene sulfonic acid, 2-naphthol, Barium Chloride (for Pigment Red 53:1) |
| Naphthol Red | Diazotization, Azo Coupling | Aniline (B41778), Naphthol AS (for Scarlet 808) |
Controlled Precipitation and Particle Size Engineering for Pigmentary Performance
The performance of this compound as a pigment is intrinsically linked to the physical characteristics of its particles, such as size, shape, and distribution. These properties are largely determined during its synthesis, which involves a diazotization reaction followed by an azo coupling, and crucially, a precipitation or "laking" step.
Research has demonstrated that meticulous control over the precipitation conditions is essential for engineering the desired pigmentary properties. Key parameters that are manipulated during and after synthesis include:
pH and Temperature: The coupling reaction is conducted under carefully controlled pH and temperature conditions to initially form the sodium salt of the pigment. Subsequent replacement of the sodium cation with barium or calcium to form the insoluble lake is also highly dependent on these factors to ensure complete precipitation and the correct crystal form. epdf.pub
Post-Synthesis Conditioning: Thermal after-treatments can be employed to modify the pigment's crystal structure and particle size. For instance, conditioning the pigment at elevated temperatures can alter the hue from a reddish-yellow to a more greenish-yellow and can significantly impact its transparency. dokumen.pub
Advanced Precipitation Techniques: Modern particle engineering methods, such as the Supercritical Antisolvent (SAS) process, have been successfully applied to produce sub-micronic this compound particles. researchgate.net In the SAS process, a solution of the pigment is sprayed into a supercritical fluid (like CO₂), which acts as an antisolvent, causing the rapid precipitation of fine particles. Studies have shown that the final particle size and morphology of the precipitated this compound are highly sensitive to SAS operational parameters including pressure, temperature, the choice of solvent (e.g., ethanol (B145695) vs. acetone), and the solution flow rate. researchgate.net
By controlling these factors, manufacturers can produce different grades of this compound, for example, making either transparent or opaque versions by managing the particle size. researchgate.net For applications like inkjet inks, the average particle diameter is preferably controlled to be within the 50 nm to 200 nm range to ensure colloidal stability and prevent nozzle clogging. interpol.int
Influence of Substrates (e.g., Aluminum Hydroxide (B78521), Calcium Carbonate) on Pigment Stabilization
This compound is a "lake" pigment, a term that describes an organic dye that has been rendered insoluble by precipitating it onto an inorganic substrate. In the case of C.I. Pigment Red 53:1, the dye molecule, 1-(4-Chloro-o-sulfo-5-tolylazo)-2-naphthol, is stabilized by forming an insoluble salt with a metal cation, typically barium (Ba²⁺) or calcium (Ca²⁺). epdf.pub This metal salt formation is the primary method of stabilization, converting the water-soluble dye into a robust, insoluble pigment.
While the barium or calcium salt formation is integral to the pigment's structure, other inorganic materials like aluminum hydroxide and calcium carbonate also play a role in the final formulation of products containing this compound, such as printing inks. koreascience.kr These materials typically function as extenders or fillers rather than as primary stabilizing substrates for the pigment itself. koreascience.kr
Their influence includes:
Modifying Optical Properties: Extenders can reduce the color strength of an ink and alter properties like gloss and opacity.
Lakes can also be produced by depositing organic dyes onto transparent inorganic white pigments, such as alumina (B75360) hydrate (B1144303) (a form of aluminum hydroxide), which serves as a substrate to carry the color.
Spectroscopic Analysis and Colorimetric Properties Research
Spectroscopic techniques are indispensable tools for the chemical identification and characterization of this compound, providing insights into its electronic structure, molecular vibrations, and surface chemistry.
UV-Vis Spectroscopy for Chromophore Characterization and Absorption Maxima
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is directly related to the electronic transitions within the pigment's chromophore. The chromophore is the part of the molecule responsible for its color. For this compound, the extended system of conjugated double bonds, including the azo group (-N=N-), constitutes its primary chromophore.
The UV-Vis spectrum provides key information, such as the wavelength of maximum absorption (λmax), which is a defining characteristic of the colorant.
| Compound Name | Solvent/Conditions | λmax (nm) |
| C.I. Pigment Red 53:1 (D&C Red No. 9) | Acidified, dilute ethanol | 487 wiley-vch.de |
| C.I. Pigment Red 53:1 | Aqueous solution (for degradation study) | 495 researchgate.net |
The absorption in this region of the visible spectrum (blue-green) results in the pigment's characteristic red appearance. The exact position of the absorption maximum can be influenced by the solvent and the tautomeric form of the pigment molecule (azo vs. hydrazone). ethernet.edu.et
Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Organic Functional Groups
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. These non-destructive techniques are highly effective for identifying this compound and distinguishing it from other pigments with similar colors.
Raman Spectroscopy: Confocal Raman microscopy has been used to identify "this compound C" in seal ink samples. The technique provides a detailed spectrum with sharp peaks, making it excellent for pigment characterization.
Infrared Spectroscopy: FTIR microscopy can be used to verify Raman results, providing complementary information on the pigment's vibrational modes.
The table below lists the characteristic spectral peaks for this compound C as identified in a comparative study of ink pigments.
| Spectroscopy Type | Observed Peaks (cm⁻¹) |
| Raman | 1599, 1553, 1482, 1451, 1401 (vs) , 1334, 1260, 1236, 1198, 1095, 986, 717, 629, 610, 434, 337, 308 |
| Infrared (IR) | 1742 (vs) , 1658, 1616, 1561, 1499, 1458 (s) , 1380, 1273, 1141, 1072, 1038, 868, 851, 736 |
(vs = very strong, s = strong)
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements on the surface of a material. For pigments, XPS provides critical information about the surface chemistry, which governs interactions with binders, solvents, and other components in a formulation.
While detailed survey spectra of pure C.I. Pigment Red 53:1 are not widely published, the technique has been explicitly used in research involving this specific pigment. In a study on the enzymatic degradation of Pigment Red 53:1, XPS was employed to confirm the successful immobilization of lignin (B12514952) peroxidase enzymes onto the surface of magnetic particles. researchgate.net This demonstrates the utility of XPS in analyzing surface modifications of the pigment or particles it is associated with.
Generally, an XPS analysis of C.I. Pigment Red 53:1 would be expected to detect the core elements of its structure (Carbon, Oxygen, Nitrogen, Sulfur, Chlorine) and the laking metal (Barium). High-resolution scans of the individual element peaks would provide information on their chemical states, for example, distinguishing between different types of carbon-oxygen bonds or confirming the ionic state of the barium atom. researchgate.net
Color Space Analysis and Quantitative Assessment of Pigmentary Strength and Hue
The color of a pigment can be described qualitatively as a "bright reddish orange" or a "yellowish red". researchgate.net However, for industrial quality control and formulation, a quantitative assessment is necessary. This is achieved using colorimetry, which measures color based on a standard observer.
The most common system for this is the CIE Lab* (CIELAB) color space, which defines color using three coordinates:
L* : Represents lightness, ranging from 0 (black) to 100 (white).
a* : Represents the red-green axis, where positive values are reddish and negative values are greenish.
b* : Represents the yellow-blue axis, where positive values are yellowish and negative values are bluish.
The pigmentary strength (or tinting strength) is another critical quantitative measure. It is typically determined by mixing a standard amount of the colored pigment with a standard white pigment (like TiO₂) and measuring the color of the resulting mixture (a "tint"). The strength is then compared to a reference standard. This property is heavily influenced by the pigment's particle size, crystal structure, and degree of dispersion in the application medium. The hue of this compound is known to be a yellowish or warm red, making it a staple for achieving brilliant orange and red shades in printing inks.
Stability and Degradation Kinetics in Diverse Matrices
The durability of a pigment is a critical factor in its application. For this compound (Pigment Red 21), extensive research has been conducted to evaluate its stability under various conditions, including exposure to light, chemicals, and heat, as well as its tendency to migrate within polymeric systems.
Photodegradation Mechanisms and Lightfastness Studies
The lightfastness of a pigment, or its resistance to fading upon exposure to light, is a key indicator of its durability. This compound generally exhibits moderate to good lightfastness, with ratings typically falling between 6 and 7 on the Blue Wool Scale (where 1 is very poor and 8 is excellent). uni.luresearchgate.net
The photodegradation of azo pigments like this compound is a complex process initiated by the absorption of ultraviolet (UV) radiation. This energy absorption can excite the pigment molecules, leading to a series of chemical reactions that can break down the chromophore, the part of the molecule responsible for its color. The primary mechanism of photodegradation often involves the cleavage of the azo bond (-N=N-). This can occur through either oxidative or reductive pathways, depending on the surrounding environment, such as the presence of oxygen and water.
In an aerobic environment, the degradation is often an oxidative process. The excited pigment molecule can react with oxygen to form highly reactive species, such as singlet oxygen and hydroxyl radicals. These reactive oxygen species can then attack the azo bond and other parts of the pigment molecule, leading to the formation of smaller, colorless degradation products. In the absence of oxygen, a reductive cleavage of the azo bond can occur, also resulting in the loss of color.
The specific byproducts of this compound's photodegradation are not extensively detailed in readily available literature; however, for azo pigments in general, these can include aromatic amines and various oxidized fragments of the original molecule. The rate of photodegradation is influenced by several factors, including the intensity and wavelength of the light, the presence of moisture and oxygen, and the chemical nature of the matrix in which the pigment is dispersed.
Chemical Stability Assessments (Acid, Alkali, Solvent Resistance)
This compound demonstrates good to excellent resistance to both acids and alkalis, which is a significant advantage in many applications where chemical exposure is a concern. uni.luresearchgate.net Its stability in various solvents, however, can be more variable.
The chemical stability of this compound is largely attributed to its stable molecular structure. The resistance to acids and alkalis means that the pigment does not readily react with these substances to form new compounds, thus retaining its color and integrity. This is particularly important in applications such as industrial coatings and certain types of inks that may come into contact with acidic or alkaline substances.
Solvent resistance is a measure of how well a pigment can withstand the dissolving action of various organic solvents. While some sources describe this compound's solvent resistance as somewhat weak, this can depend on the specific solvent. uni.lu Generally, its resistance is sufficient for many applications, but care must be taken when formulating it in solvent-based systems to ensure that bleeding or dissolution does not occur. The table below summarizes the chemical resistance of this compound based on available data.
Chemical Stability of this compound (Pigment Red 21)
| Property | Rating (1-5 Scale, 5=Excellent) | Reference |
|---|---|---|
| Acid Resistance | 5 | researchgate.net |
| Alkali Resistance | 5 | researchgate.net |
| Water Resistance | 4 | union-pigment.com |
| Oil Resistance | 3-4 | union-pigment.com |
| Ethanol Resistance | 4 | union-pigment.com |
| Butyl Acetate Resistance | 3 | union-pigment.com |
| Benzene Resistance | 3 | union-pigment.com |
| Ketone Resistance | 3 | union-pigment.com |
Thermal Stability Investigations and Decomposition Pathways
The thermal stability of a pigment is crucial for its use in plastics and other materials that are processed at high temperatures. This compound has a moderate heat resistance, with its stability generally cited to be between 120°C and 150°C. uni.luresearchgate.netunion-pigment.com
When subjected to temperatures exceeding its stability limit, this compound will begin to decompose. The thermal decomposition of azo pigments typically involves the cleavage of the weakest bonds in the molecule. The azo bond is often the first to break, leading to the release of nitrogen gas and the formation of free radicals. These highly reactive radicals can then initiate a chain of further decomposition reactions, breaking down the aromatic structures of the pigment and leading to a loss of color and the formation of various smaller molecules.
While specific decomposition products for this compound are not well-documented in public literature, the general thermal degradation of similar azo compounds suggests that the resulting substances would likely include chlorinated aromatic compounds and other fragments from the naphthol and aniline portions of the original molecule. The exact decomposition pathway and the products formed can be influenced by the presence of oxygen and the specific conditions of the thermal stress.
Thermal Stability of this compound (Pigment Red 21)
| Property | Value | Reference |
|---|---|---|
| Heat Stability | 120°C - 150°C | uni.luresearchgate.netunion-pigment.com |
| Melting Point | 241°C | uni.lu |
Migration Behavior in Polymeric and Solvent Systems
Pigment migration is the movement of the colorant from the material it is intended to color into another material in contact with it, or to the surface of the original material (a phenomenon known as blooming). The migration resistance of this compound is generally considered to be moderate.
The tendency of a pigment to migrate is influenced by several factors, including its molecular size, its solubility in the polymer and any present plasticizers, and the processing temperature of the plastic. food.gov.uk As a monoazo pigment, this compound has a relatively smaller molecular size compared to polycyclic pigments, which can make it more prone to migration.
In plasticized polymers like flexible PVC, the presence of plasticizers can increase the likelihood of migration, as the pigment may have some solubility in the plasticizer. In such systems, the pigment can move through the polymer matrix over time, potentially leading to blooming on the surface or bleeding into adjacent materials. The degree of migration is also dependent on the concentration of the pigment; higher concentrations can lead to a greater tendency for migration.
For applications where high migration resistance is critical, such as in food packaging or certain consumer goods, careful testing is required to ensure that this compound is suitable. In some cases, surface-treated versions of the pigment or alternative pigments with larger molecular structures may be necessary to meet strict migration limits.
Migration Behavior of this compound (Pigment Red 21)
| System | Migration Tendency | Influencing Factors |
|---|---|---|
| Non-plasticized Polymers | Low to Moderate | Processing temperature, Pigment concentration |
| Plasticized Polymers (e.g., flexible PVC) | Moderate to High | Plasticizer content and type, Pigment solubility in plasticizer |
| Solvent-based Coatings | Depends on solvent | Pigment solubility in the specific solvent |
Research Perspectives on Bronze Red Alkali Metal Molybdenum Bronzes
Reactivity and Intercalation Studies
The unique layered or tunnel structures of alkali metal molybdenum bronzes, including the "Bronze Red" compounds, facilitate a range of chemical reactions at the interface and within the bulk material. These reactions, particularly ion exchange, intercalation, and redox processes, are central to understanding their properties and potential applications.
Investigation of Ion Exchange Reactions and Intercalation Chemistry
The open framework of molybdenum bronzes allows for the exchange of the intercalated alkali metal ions with other cations. This process has been studied to modify the properties of these materials. The intercalation chemistry, which involves the insertion of guest species into the host lattice, is a defining characteristic of these compounds. researchgate.net
Research into the ion exchange behavior of hydrated molybdenum bronzes has revealed complex interactions. For instance, the potassium-sodium ion exchange process is not straightforward and exhibits hysteresis. researchgate.net This behavior is attributed to structural changes within the bronze during the exchange and the different solvation and coordination preferences of potassium and sodium ions. researchgate.net The structure of these bronzes provides open channels that are conducive to cation-insertion and ion-exchange reactions. nih.gov
The process of intercalation is fundamental to the formation and properties of molybdenum bronzes. Alkali metals can be intercalated into molybdenum disulfide (MoS₂) using techniques like the liquid ammonia (B1221849) method. imoa.info Similarly, hydrogen can be intercalated into molybdenum trioxide (MoO₃) to form hydrogen molybdenum bronzes, and these hydrogen ions can subsequently be replaced by alkali metals through treatment with corresponding halide solutions in an autoclave. koreascience.kr The nature of the intercalated ion significantly influences the electronic properties of the resulting bronze. koreascience.kr
A variety of analytical techniques are employed to characterize the properties of the intercalated ions and their resulting compounds, providing insights into the structural and chemical changes occurring during these reactions. researchgate.net
Table 1: Investigated Ion Exchange Systems in Molybdenum Bronzes This table is interactive. Click on the headers to sort the data.
| Original Intercalated Ion | Exchanging Ion | Observed Phenomena | Reference |
|---|---|---|---|
| Potassium (K⁺) | Sodium (Na⁺) | Complex ion-exchange behavior, hysteresis | researchgate.net |
Oxidation and Reduction Pathways in Controlled Environments
The vibrant colors of molybdenum bronzes are a direct consequence of the mixed oxidation states of molybdenum, typically Mo⁵⁺ and Mo⁶⁺. The ratio of these oxidation states can be manipulated through controlled oxidation and reduction processes, often studied using electrochemical methods.
In controlled electrochemical environments, the color of molybdenum oxide bronzes can be reversibly changed. For example, red, blue, and yellow bronzes can be fabricated on the surface of a molybdenum electrode through a three-step process involving linear sweep voltammetry, anodic oxidation, and subsequent cathodic reduction in a neutral electrolyte like K₂SO₄. rsc.org The specific color obtained is dependent on the final potential of the cathodic reduction. rsc.org
The underlying mechanism for these color changes involves the intercalation of cations from the electrolyte into the molybdenum oxide structure, which is coupled with the reduction of Mo⁶⁺ to Mo⁵⁺. This can be represented by the general equation:
MoO₃ + xA⁺ + xe⁻ ⇌ AₓMoˣ⁺⁵Mo¹⁻ˣ⁺⁶O₃ acs.org
Here, A⁺ represents a cation such as H⁺ or an alkali metal ion. The injected electrons are trapped by some of the Mo⁶⁺ ions, converting them to Mo⁵⁺. The resulting color is attributed to the intervalence charge-transfer transition between these adjacent Mo⁵⁺ and Mo⁶⁺ sites. acs.org
The oxidation number of molybdenum in these compounds can be precisely controlled during synthesis under specific conditions. For instance, hydrothermal treatment of molybdenum oxides in the presence of alkali halides and hydroxides can yield red bronzes with a specific average oxidation number for molybdenum. It has been shown that avoiding air exposure by using an inert atmosphere like N₂ can prevent unwanted oxidation during synthesis.
Table 2: Electrochemical Potentials for Bronze Formation This table is interactive. Click on the headers to sort the data.
| Bronze Color | End Potential (vs. Hg/HgSO₄) | Key Process | Reference |
|---|---|---|---|
| Red | -0.62 V | Cathodic Reduction & Cation Intercalation | rsc.org |
| Blue | -0.80 V | Cathodic Reduction & Cation Intercalation | rsc.org |
Proton Conduction Mechanisms in Hydrogen-Coinserted Bronzes
Hydrogen molybdenum bronzes (HₓMoO₃) are a specific class of these compounds where protons (H⁺) are intercalated into the molybdenum oxide lattice. These materials have garnered interest for their ability to conduct protons, a property relevant to fuel cells and other electrochemical devices.
Studies on H₁.₆MoO₃ have shown that these bronzes behave as metallic conductors. acs.org The mechanism of proton movement in these materials has been investigated using techniques such as pulsed proton magnetic resonance. acs.org
More recent research on hexagonal molybdenum bronzes has demonstrated modest proton conductivity, with values around 4.9 × 10⁻³ S cm⁻¹ at 55 °C and 98% relative humidity. This conductivity is both temperature and humidity-dependent. The primary mechanism for proton conduction in these materials is the Grotthuss mechanism, where protons hop between adjacent sites through the breaking and forming of bonds within a hydrogen-bonded network. The activation energy for this process has been determined to be 0.17 eV.
The structural stability of these bronzes after proton conductivity studies has been confirmed by X-ray diffraction and FT-IR spectroscopy, indicating that the conduction process does not degrade the material's framework. The presence of one-dimensional tunnels in the crystal structure of hexagonal molybdenum bronzes is believed to facilitate this proton transport.
Table 3: Proton Conductivity Data for a Hexagonal Molybdenum Bronze This table is interactive. Click on the headers to sort the data.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Proton Conductivity | 4.9 × 10⁻³ S cm⁻¹ | 55 °C, 98% RH | |
| Conduction Mechanism | Grotthuss | - |
Research Perspectives on Bronze Red Naturally Occurring and Biogenic Pigments
Archaeological and Historical Pigment Analysis
Archaeological investigations of ancient sites frequently uncover evidence of pigment use in various applications, including art, burial practices, and personal adornment. Analyzing the composition of these historical pigments provides crucial information about the materials and techniques employed by past civilizations.
Characterization of Bronze Age Cosmetic Pigments from Ancient Civilizations
Analysis of cosmetic pigments from the Bronze Age reveals sophisticated formulations used for personal beautification. A notable example is the discovery of a deep red cosmetic preparation in a small vial from the Jiroft region of southeastern Iran, dating to the early 2nd millennium BCE. This substance is believed to be one of the oldest known examples of lipstick or lip paste labrujulaverde.comresearchgate.netlivescience.com. Investigations into cosmetic pigments from other ancient civilizations, such as those found in the Royal Cemetery of Ur in Mesopotamia (dating to the late Early Dynastic, Akkadian, and early Ur III periods, c. 2500-2100 BC), have also identified red pigments, primarily composed of hematite (B75146) bergbaumuseum.de.
Mineralogical Composition Analysis of Red Ochres (e.g., Hematite, Manganite, Braunite, Quartz, Galena, Anglesite) in Historical Contexts
Red ochre, a naturally occurring earth pigment, has been widely used throughout history. Its characteristic red color is primarily due to the presence of hematite (Fe₂O₃) historicpaintnl.camdpi.comlivescience.com. Mineralogical analysis of red ochres from archaeological contexts frequently identifies hematite as the main component labrujulaverde.comresearchgate.netlivescience.combergbaumuseum.de. However, these pigments are often not pure hematite but rather mixtures containing various other minerals depending on their geological source.
Studies on the Bronze Age cosmetic pigment from Iran, for instance, identified a complex mineralogical composition. The reddish substance was found to contain hematite, darkened with manganite (MnO(OH)) and braunite (Mn²⁺Mn³⁺₆SiO₁₂), along with traces of galena (PbS) and anglesite (PbSO₄) labrujulaverde.comresearchgate.netlivescience.com. Quartz (SiO₂) particles were also present, potentially added as a temper or for a shimmering effect researchgate.netlivescience.com. The presence and proportions of these associated minerals can provide clues about the pigment's origin and processing techniques.
Analysis of red ochres from other prehistoric contexts also highlights the variability in their composition. While hematite is dominant, minerals such as goethite (FeO(OH)), clay minerals, quartz, and feldspar (B12085585) may also be present researchgate.net. The specific mineral assemblage can serve as a geochemical fingerprint for sourcing the raw materials used by ancient populations researchgate.net.
A summary of minerals identified in historical red pigments is presented in the table below:
| Mineral | Chemical Formula (Example) | Primary Color Contribution | Historical Contexts Found In |
| Hematite | Fe₂O₃ | Red | Bronze Age cosmetics (Iran), Red Ochres (various periods) labrujulaverde.comresearchgate.netlivescience.combergbaumuseum.dehistoricpaintnl.camdpi.comresearchgate.net |
| Manganite | MnO(OH) | Darkening agent (brown/black) | Bronze Age cosmetics (Iran) labrujulaverde.comresearchgate.netlivescience.com |
| Braunite | Mn²⁺Mn³⁺₆SiO₁₂ | Darkening agent (brown/black) | Bronze Age cosmetics (Iran) labrujulaverde.comresearchgate.netlivescience.com |
| Quartz | SiO₂ | Filler/Temper/Shimmer | Bronze Age cosmetics (Iran), Red Ochres researchgate.netlivescience.comresearchgate.net |
| Galena | PbS | Trace (Darkening agent) | Bronze Age cosmetics (Iran) labrujulaverde.comresearchgate.netlivescience.com |
| Anglesite | PbSO₄ | Trace (Light colored) | Bronze Age cosmetics (Iran) labrujulaverde.comresearchgate.netlivescience.com |
| Goethite | FeO(OH) | Yellow/Brown | Red Ochres (often associated with hematite) historicpaintnl.camdpi.comresearchgate.net |
Identification of Organic Additives (e.g., Vegetal Waxes, Fatty Acids, Fibers) in Ancient Pigment Formulations
Beyond the mineral components, ancient pigment formulations often included organic additives that served as binders, extenders, or other functional agents. The Bronze Age cosmetic pigment from Iran was found to be mixed with vegetal waxes and other organic substances labrujulaverde.comresearchgate.netlivescience.com. These organic components played a role in creating a paste-like consistency suitable for application, similar to modern lipstick formulations labrujulaverde.comresearchgate.netlivescience.com.
Research on archaeological wall paintings and other pigmented artifacts has also identified various organic materials used as binders, including plant gums, animal glues, and proteinaceous materials mdpi.com. The presence of vegetable oil or animal fats has been detected in cosmetic pigments from the Royal Cemetery of Ur bergbaumuseum.de. Identifying these organic additives, often present in minute quantities, requires sensitive analytical techniques mdpi.com.
Radiocarbon Dating Methodologies for Age Determination of Organic Pigment Components
Radiocarbon dating is a crucial technique for determining the age of archaeological materials containing organic carbon acs.orgoup.compnas.org. This method can be applied to date organic additives found within ancient pigment formulations, providing a direct chronological context for their use.
The principle of radiocarbon dating relies on the known decay rate of the radioactive isotope Carbon-14 (¹⁴C), which is incorporated into living organisms from the atmosphere acs.orgoup.compnas.org. Upon the organism's death, the uptake of ¹⁴C ceases, and the remaining ¹⁴C decays over time. By measuring the residual ¹⁴C concentration in an organic sample, its age can be estimated acs.orgoup.compnas.org.
Applying radiocarbon dating to pigments can be challenging due to the small sample sizes and potential contamination from the surrounding environment or the inorganic pigment components oup.comresearchgate.net. However, advancements in techniques, such as Accelerator Mass Spectrometry (AMS), have significantly reduced the sample size required for analysis, making it feasible to date even minute amounts of organic material from pigments acs.orgoup.comresearchgate.netresearchgate.net.
A notable application of this method is the radiocarbon dating of the Bronze Age cosmetic pigment from Iran, which provided an age consistent with the early 2nd millennium BCE, aligning with other archaeological evidence from the region researchgate.netresearchgate.net. Radiocarbon dating of organic binders in rock art has also been successfully employed to establish chronologies for these ancient artistic expressions acs.orgoup.comresearchgate.net.
Key considerations in radiocarbon dating of pigments include ensuring the organic material is contemporaneous with the pigment application and minimizing contamination acs.orgoup.com.
Biogenic Pigment Production and Characterization
Beyond naturally occurring mineral pigments, microorganisms represent a diverse and promising source of novel pigments. Research in this area focuses on discovering and characterizing pigment-producing microbes and understanding the biochemical pathways involved in pigment synthesis.
Discovery and Isolation of Novel Pigment-Producing Microorganisms (e.g., Rhodonellum psychrophilum GL8)
The exploration of extreme environments has led to the discovery of microorganisms with unique metabolic capabilities, including the production of pigments. Rhodonellum psychrophilum strain GL8 is an example of a novel psychrophilic bacterium isolated from the high-altitude Pangong Tso Lake in the Himalayas biospectrumindia.comnih.govoup.comnews-medical.netwipo.int. This bacterium is notable for producing a red pigment biospectrumindia.comnih.govoup.comnews-medical.netwipo.int.
Isolation of such pigment-producing microorganisms typically involves collecting samples from various environments, culturing microbial colonies, and screening for pigment production nih.gov. Once isolated, the microorganisms are characterized using techniques such as phylogenetic analysis to determine their taxonomic identity biospectrumindia.comnews-medical.net.
The red pigment produced by Rhodonellum psychrophilum GL8 has been characterized through chromatographic and spectrometric techniques. Analysis revealed that the pigment extract is a mixture of compounds, including prodigiosin (B1679158) and other related prodigine derivatives such as 2-methyl-3-butyl-prodigine and 2-methyl-3-hexyl-prodigine, along with anhydrorhodovibrin, 3,4-didehydrorhodopsin, alloxanthin, and tetradecanoyl-hexadecanoyl compounds biospectrumindia.comnih.govnews-medical.net. Prodigiosins are a class of red pigments known for various biological activities nih.gov.
The discovery and characterization of pigment-producing microorganisms like Rhodonellum psychrophilum GL8 highlight the potential for bioprospecting to find new sources of natural colorants with diverse properties biospectrumindia.comnih.govnews-medical.net.
Chemical Elucidation of Bacterial Biopigment Structures (e.g., Prodigiosins, Rhodopsins)
Prodigiosins are characterized by a unique linear tripyrrole chemical structure. nih.govwikipedia.orgmdpi.com The core structure of prodigiosin is 2-methyl-3-pentyl-6-methoxyprodiginine, with a chemical formula of C₂₀H₂₅N₃O and a molecular weight of 323.4 g/mol . nih.govmdpi.comnih.gov This structure consists of three pyrrole (B145914) rings. nih.govwikipedia.org The specific arrangement and substituents on these rings contribute to the pigment's characteristic red color, which exhibits an absorption maximum around 535 nm in acidic ethanol (B145695). mdpi.comscirp.orgrsc.org
Bacterial rhodopsins, in contrast, are membrane-embedded pigment-protein complexes. nih.govlibretexts.orgnih.gov They consist of a single polypeptide chain with seven transmembrane helices and contain a retinal chromophore molecule bound within the protein structure. nih.govlibretexts.orgnih.gov This retinal molecule is responsible for absorbing light. libretexts.orgnih.gov Bacteriorhodopsin, a well-known microbial rhodopsin from Halobacterium salinarum, appears purple and efficiently absorbs green light, with an absorption maximum around 553-568 nm depending on its state. libretexts.orgwikipedia.org While both prodigiosins and some rhodopsins can exhibit reddish hues, their chemical structures and mechanisms of action are fundamentally different; prodigiosins are tripyrrole alkaloids, while rhodopsins are retinylidene proteins. nih.govlibretexts.orgnih.govacs.orgnih.govwikipedia.org
Here is a table summarizing the key structural features of Prodigiosin:
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₅N₃O | wikipedia.orgmdpi.comnih.govnih.gov |
| Molecular Weight | 323.4 g/mol | wikipedia.orgmdpi.comnih.govvibrantiachemical.com |
| Core Structure | Linear tripyrrole | nih.govwikipedia.orgmdpi.com |
| Absorption Maxima | ~535 nm (in acidic ethanol) | mdpi.comscirp.orgrsc.org |
| PubChem CID | 135408511, 135455579, 5351169 | wikipedia.orgnih.govnih.govabcam.com |
Biochemical Pathways of Pigment Biosynthesis in Microbial Systems
The biosynthesis of prodigiosin is a complex process involving a cluster of genes, known as the pig gene cluster, found in prodigiosin-producing bacteria like Serratia marcescens. frontiersin.orgasm.orgnih.gov This pathway is convergent, meaning it involves the synthesis of two distinct precursor molecules that are then coupled in a final step. wikipedia.orgnih.gov
One precursor is 2-methyl-3-n-amyl-pyrrole (MAP), and the other is 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). jmb.or.krfrontiersin.orgnih.govnih.govfrontiersin.org The biosynthesis of MAP involves enzymes encoded by genes such as pigB, pigD, and pigE, utilizing precursors like 2-octenal (B7820987) and pyruvate. wikipedia.orgfrontiersin.orgnih.gov The MBC precursor is synthesized through a separate pathway involving several other pig genes, including pigA, pigF through pigN, starting from precursors like L-proline and malonyl coenzyme A. wikipedia.orgnih.govfrontiersin.org The final step involves the condensation of MAP and MBC, catalyzed by the enzyme PigC, to form prodigiosin. wikipedia.orgnih.gov This process establishes the conjugated system across the three pyrrole rings, which is responsible for the pigment's color. wikipedia.org
The biosynthesis of prodigiosin is also influenced by regulatory mechanisms, such as quorum sensing, where bacteria produce and respond to signaling molecules to coordinate gene expression, including pigment production. frontiersin.orgmdpi.com Environmental factors like temperature, pH, and nutrient availability also play significant roles in regulating prodigiosin synthesis. asm.orgnahrainuniv.edu.iq
Microbial rhodopsin biosynthesis involves the production of the opsin protein and the synthesis or uptake of the retinal chromophore. The opsin protein is synthesized through ribosomal pathways. The retinal chromophore is typically derived from carotenoids through enzymatic cleavage. acs.org
Culture Conditions and Fermentation Strategies for Optimized Biopigment Yield
Optimizing culture conditions and fermentation strategies is crucial for enhancing the yield of bacterial biopigments like prodigiosin. Various factors influence pigment production, including the composition of the culture medium, pH, temperature, aeration, and incubation time. scirp.orgrsc.orgnahrainuniv.edu.iq
Studies have investigated the effect of different carbon and nitrogen sources on prodigiosin production. For instance, olive oil and sucrose (B13894) have been identified as effective carbon sources for Serratia marcescens. nahrainuniv.edu.iq Casein hydrolysate and peptone have been shown to be good nitrogen sources. scirp.orgnahrainuniv.edu.iqresearchgate.net The concentration of these nutrients is also critical; optimal concentrations of carbon and nitrogen sources can significantly increase prodigiosin yield. nahrainuniv.edu.iqbioscientistjournal.com
Maintaining the appropriate pH is also vital, with studies indicating optimal production often occurring in a slightly alkaline range (e.g., pH 7.0-8.0). scirp.orgnahrainuniv.edu.iq Temperature also plays a significant role, with temperatures around 28-32°C often reported as optimal for prodigiosin production by S. marcescens. scirp.orgnahrainuniv.edu.iqscirp.org Aeration and agitation rates during fermentation can also impact pigment yield by affecting oxygen availability and nutrient distribution. scirp.orgbioscientistjournal.com
Fermentation strategies, including fed-batch and continuous fermentation, have been explored to improve prodigiosin production on a larger scale. scirp.orgbioscientistjournal.comnih.gov Using cost-effective substrates, such as agricultural waste products, is also an area of research to make biopigment production more economically viable. rsc.org For example, xylose derived from rice straw has been used as a carbon source to enhance prodigiosin synthesis. rsc.org
Data on optimized culture conditions for prodigiosin production by Serratia marcescens from various studies are summarized in the table below:
| Factor | Optimal Condition (Example) | Source |
| Carbon Source | Olive oil (1.5% v/v) | nahrainuniv.edu.iq |
| Nitrogen Source | Casein hydrolysate (1.5%) | nahrainuniv.edu.iq |
| Initial pH | 7.5 - 8.0 | scirp.orgnahrainuniv.edu.iq |
| Temperature | 28-32 °C | scirp.orgnahrainuniv.edu.iqscirp.org |
| Agitation Rate | 150-190 rpm | scirp.orgbioscientistjournal.com |
| Inoculum Size | 1.0% - 2.4 mL | scirp.orgbioscientistjournal.com |
| Incubation Period | 24-72 hours | scirp.orgrsc.orgnahrainuniv.edu.iq |
Functional Evaluation and Biological Activity of Natural Pigments
Natural pigments, including bacterial prodigiosins, have garnered significant attention due to their diverse and potent biological activities. These properties suggest potential applications in various biomedical and industrial fields. jmb.or.krnih.govmdpi.com
Assessment of Antimicrobial and Antifungal Efficacy
Prodigiosin has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. jmb.or.krnih.govmdpi.comsciensage.info Studies have shown its effectiveness against both Gram-negative and Gram-positive bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. mdpi.comnih.gov Prodigiosin's mechanisms of antibacterial action are not fully elucidated but are thought to involve DNA cleavage, cell cycle inhibition, pH modulation, and disruption of the plasma membrane. mdpi.commdpi.com Prodigiosin has shown stronger inhibitory effects against Gram-positive bacteria compared to Gram-negative bacteria in some studies. jmb.or.krmdpi.com
In addition to its antibacterial properties, prodigiosin also exhibits antifungal activity against various fungal pathogens, including Candida albicans. mdpi.combioscientistjournal.comsciensage.info This dual-action antimicrobial property makes prodigiosin a promising candidate for combating a range of microbial infections, including those caused by drug-resistant strains. mdpi.com
Data on the antimicrobial activity of prodigiosin against specific microorganisms:
| Microorganism | Type | Observed Activity | Source |
| Staphylococcus aureus | Gram-Positive | Inhibitory | jmb.or.krmdpi.comnih.gov |
| Escherichia coli | Gram-Negative | Inhibitory | mdpi.combioscientistjournal.comnih.gov |
| Bacillus subtilis | Gram-Positive | Inhibitory | jmb.or.krmdpi.com |
| Pseudomonas aeruginosa | Gram-Negative | Inhibitory | mdpi.comnih.gov |
| Enterococcus faecalis | Gram-Positive | Inhibitory | nih.govnih.gov |
| Streptococcus pyogenes | Gram-Positive | Inhibitory | nih.gov |
| Candida albicans | Fungus | Inhibitory | frontiersin.orgbioscientistjournal.comsciensage.info |
Antioxidant Activity Determination and Mechanism of Action
Prodigiosin has been reported to possess significant antioxidant activity. mdpi.commdpi.comresearchgate.netencyclopedia.pubhivnursing.netnih.gov This activity is attributed, in part, to the conjugated double bonds and pyrrole ring structures within its molecule, which can scavenge free radicals. mdpi.comencyclopedia.pub Studies have demonstrated prodigiosin's ability to scavenge various free radicals, including ABTS and DPPH radicals. mdpi.comencyclopedia.pub
The antioxidant properties of prodigiosin may contribute to its protective effects against oxidative stress, which is implicated in various diseases. encyclopedia.pubscielo.br Prodigiosin has been shown to inhibit protein and lipid oxidation and prevent DNA damage. mdpi.comencyclopedia.pub The mechanism of action involves the donation of hydrogen atoms or electrons to stabilize free radicals. encyclopedia.pub
Antioxidant activity of prodigiosin:
| Assay | Scavenging Capacity (Example) | Concentration (Example) | Source |
| ABTS radical | 92% | 5 mg/mL | mdpi.comencyclopedia.pub |
| DPPH radical | 99% | 5 mg/mL | mdpi.comencyclopedia.pub |
| DPPH radical | 62% | 10 µg/mL | mdpi.comencyclopedia.pubnih.gov |
Research into Cell Growth Stimulation and Biomedical Applications (e.g., Wound Healing)
Beyond its antimicrobial and antioxidant properties, research has explored the potential of prodigiosin in stimulating cell growth and its applications in biomedical fields, including wound healing. nih.govmdpi.commdpi.com While prodigiosin is known for its cytotoxic effects on cancer cells, some studies suggest potential for promoting cell proliferation in specific contexts or at lower concentrations, or indirectly through its other biological activities. mdpi.commdpi.comencyclopedia.pubnih.gov
Prodigiosin's antioxidant and antimicrobial properties can contribute to wound healing by reducing oxidative damage and preventing infection in the wound bed. mdpi.comnih.govencyclopedia.pub Some research indicates that prodigiosin may exhibit mild wound healing properties and have no harmful effects on normal skin cells at certain concentrations. nih.gov The potential for prodigiosin to influence cell growth and its role in wound healing are areas of ongoing research. nih.govresearchgate.net
Furthermore, prodigiosin's ability to modulate immune responses and its anti-inflammatory properties may also play a role in tissue repair and regeneration. mdpi.comscirp.org Studies have investigated the use of prodigiosin in various biomedical applications, including as a potential agent in anticancer therapies due to its ability to induce apoptosis in cancer cells. nih.govmdpi.comencyclopedia.pubscielo.brnih.gov
Environmental Safety and Biodegradability Assessments of Biopigments
Research into naturally occurring and biogenic pigments, often explored for their potential to impart colors such as bronze red, includes crucial assessments of their environmental safety and biodegradability. Unlike many synthetic pigments derived from petrochemicals, which can pose environmental risks due to their persistence and the generation of toxic by-products, biopigments generally offer more sustainable alternatives. researchgate.netrsc.orgnih.govresearchgate.net The production of synthetic pigments frequently involves processes that consume significant energy and water, leading to the release of harmful chemicals. furfire.com In contrast, biopigments can be sourced from renewable biomass, agricultural waste, or through microbial fermentation, potentially reducing reliance on fossil fuels and minimizing ecological impact. rsc.orgmdpi.com
The environmental profile of biopigments is a key area of study, focusing on their fate and impact in various environmental compartments. A significant advantage of biopigments is their inherent biodegradability. rsc.orgirispublishers.comnih.govnih.gov This characteristic allows them to decompose naturally in the environment, thereby minimizing the accumulation of persistent pollutants. rsc.orgmdpi.com Studies on the environmental impact of pigment production highlight the substantial negative effects of both mining for natural mineral pigments (causing ecosystem degradation) and the production of synthetic pigments (generating resistant toxic by-products). researchgate.netnih.govresearchgate.net The shift towards bio-based pigments is driven by regulatory pressures and increasing consumer demand for eco-friendly products. nih.govcambridge.org
Specific biopigments capable of producing red to reddish-brown hues, such as anthocyanins, have been subject to environmental stability and degradation studies. Anthocyanins, found in various plants including those that can yield bronze-red colors like Acalypha wilkesiana, are water-soluble flavonoid pigments. nih.govresearchgate.netscielo.br Their stability is influenced by factors such as pH, temperature, light, oxygen, and the presence of metal ions. rsc.orgnih.govnih.govcambridge.orgresearchgate.netmdpi.commdpi.com While these factors can lead to the degradation of the pigment, this degradation itself is a form of environmental breakdown, contributing to their lower persistence compared to many synthetic alternatives. mdpi.com
Research findings indicate that the environmental impact of natural pigments can be significantly lower than that of inorganic pigments, particularly in terms of carbon footprint and energy consumption during certain processing stages. researchgate.net Life Cycle Assessment (LCA) studies comparing natural and synthetic pigments have shown that while synthetic pigments might have lower environmental impacts in some specific metrics (e.g., related to energy source in production), natural pigments generally offer ecological benefits such as carbon fixation during the growth of the source organism. icm.edu.pl
Biodegradability assessments often involve evaluating the rate and extent to which pigments are broken down by microorganisms in soil or aquatic environments. While specific quantitative data on the biodegradation rate of a compound explicitly labeled "this compound" biopigment is limited, research on the broader categories of natural red pigments, such as anthocyanins, confirms their susceptibility to biological degradation. The complex structures of some natural pigments and the matrix they are within can influence their degradation pathways and rates.
Data regarding the environmental performance of natural pigments compared to synthetic ones can be illustrated through comparative assessments, such as those focusing on carbon footprint contributions. For instance, studies have shown that the contribution of natural pigments to the carbon footprint of pigment-based materials can be substantially lower than that of inorganic pigments. researchgate.net
| Pigment Type | Source | Environmental Impact Notes | Biodegradability |
| Biopigments | Plants, Microorganisms | Generally lower toxicity, reduced hazardous waste, lower energy/water in production. rsc.orgfurfire.commdpi.comirispublishers.comnih.govcambridge.org | High rsc.orgirispublishers.comnih.govnih.gov |
| Anthocyanins | Fruits, Vegetables, Flowers (e.g., Acalypha wilkesiana) nih.govresearchgate.netscielo.br | Stability affected by pH, temperature, light, oxygen, metal ions, leading to degradation. rsc.orgnih.govnih.govcambridge.orgresearchgate.netmdpi.commdpi.com | Biodegradable |
| Synthetic Pigments | Petrochemicals | Potential for toxic by-products, persistence in environment, high energy/water consumption. researchgate.netnih.govresearchgate.netfurfire.com | Low/Resistant |
The focus on environmental safety and biodegradability underscores the potential of biopigments, including those yielding bronze-red hues, as more sustainable alternatives in various applications. Continued research is vital to fully understand their environmental fate and optimize their production and application for minimal ecological impact.
Cross Cutting Research Methodologies and Theoretical Frameworks Applicable to Bronze Red Chemical Systems
Advanced Spectroscopic Techniques for Chemical State and Bonding Analysis
Spectroscopic methods are indispensable for probing the electronic and geometric structures of pigment molecules. They provide direct experimental evidence of bonding environments, oxidation states, and molecular conformations.
X-ray Absorption Spectroscopy (XAS) for Local Electronic StructureX-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of an absorbing atom. For a laked pigment like Pigment Red 48:2, XAS can be specifically tuned to the absorption edge of the calcium ion to probe its coordination environment.
The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom (the Ca2+ ion). Analysis of this region would reveal details about the symmetry of the calcium site and the nature of the coordinating ligands, which include the carboxylate and sulfonate groups of the organic dye molecule, as well as water molecules. researchgate.net
EXAFS: The EXAFS region provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. For Pigment Red 48:2, EXAFS analysis could precisely measure the Ca-O bond lengths and determine the number of oxygen atoms in the first coordination sphere of the calcium ion, confirming the coordination number of 8 in the monohydrate α-phase and 7 in the anhydrate β-phase. researchgate.net
This data is critical for understanding how the metal ion structures the solid-state packing of the pigment, which directly influences its coloristic and stability properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural ElucidationNuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like the "Bronze Red" pigment.researchgate.netDue to the pigment's low solubility, solid-state NMR (ssNMR) is particularly crucial.researchgate.net
Research on Pigment Red 48:2 has utilized multinuclear ssNMR to resolve key structural questions. researchgate.net A pivotal finding from ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR unambiguously revealed that the molecule exists in the hydrazone tautomeric form in the solid state, rather than the alternative azo form. researchgate.net This is a critical distinction, as the tautomeric form significantly affects the molecule's electronic structure and, consequently, its color.
One-dimensional (1D) and two-dimensional (2D) NMR experiments on related azo dyes, such as ¹H, ¹³C, COSY, HMQC, and HMBC, provide further insights into molecular connectivity and conformation. digitellinc.com For example, ¹H NMR spectra of azo dyes often show a highly deshielded peak (around 14-16 ppm), which is evidence of an intramolecular hydrogen bond characteristic of the hydrazone tautomer. digitellinc.com
| NMR Technique | Information Obtained for Pigment Red 48:2 / Azo Dyes | Key Finding |
|---|---|---|
| ¹⁵N CPMAS (Solid-State) | Determination of tautomeric state | The compound adopts the hydrazone form in the solid state. researchgate.net |
| ¹H NMR | Identification of intramolecular hydrogen bonds | Sharp, deshielded peak (~14-16 ppm) provides evidence for the charged hydrazone tautomer. digitellinc.com |
| ¹³C NMR | Characterization of the carbon skeleton | Confirms the molecular structure and connectivity. digitellinc.com |
| 2D NMR (COSY, HMBC) | Elucidation of proton-proton and proton-carbon correlations | Provides unambiguous assignment of all proton and carbon signals, confirming the overall structure. digitellinc.com |
Electron Paramagnetic Resonance (EPR) for Unpaired Electron CharacterizationElectron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons.wikipedia.orgThe "this compound" pigment, Pigment Red 48:2, is a calcium salt; since Ca²⁺ and the organic ligand in its ground state are diamagnetic (containing no unpaired electrons), the pure compound is EPR-silent.
However, EPR is a vital tool for analyzing related systems in several contexts:
Paramagnetic Analogues: Other commercially important variants of Pigment Red 48 exist, such as the manganese salt (Pigment Red 48:4). researchgate.net In this case, the Mn²⁺ ion is paramagnetic, and EPR spectroscopy would be the primary technique for characterizing its electronic state, coordination environment, and magnetic interactions within the crystal lattice.
Degradation Studies: The decomposition of azo compounds, whether through thermal, photochemical, or oxidative processes, can generate free radical intermediates. nih.gov EPR spin trapping studies can be employed to detect and identify these transient radical species, providing mechanistic insight into the pigment's degradation pathways. nih.gov
Impurity Detection: EPR is highly sensitive to trace amounts of paramagnetic impurities, such as transition metal ions (e.g., Fe³⁺, Cu²⁺), which can be introduced during the manufacturing process and may affect the pigment's performance and stability.
Computational Chemistry and Materials Science Modeling
Theoretical modeling provides a powerful complement to experimental analysis, offering molecular-level insights into the structure, energetics, and dynamics of pigment systems.
Density Functional Theory (DFT) for Electronic Structure and Reaction EnergeticsDensity Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure of molecules like "this compound."acs.orgDFT calculations allow for the accurate prediction of molecular geometries, reaction energies, and spectroscopic properties.
For Pigment Red 48:2, dispersion-corrected DFT (DFT-D) calculations have been successfully used to confirm the crystal structure determined from X-ray powder diffraction data. researchgate.net These calculations validated the experimentally determined phase, including the positions of hydrogen atoms and the tautomeric form. Furthermore, DFT methods were used to calculate solid-state NMR chemical shifts, which showed good agreement with the experimental spectra, reinforcing the structural assignment. researchgate.net
More broadly, DFT is applied to azo dyes to:
Determine Reaction Pathways: DFT can model the energetics of chemical reactions, such as the oxidative degradation of the azo chromophore by hydroxyl radicals, helping to determine whether cleavage occurs at the C-N or N-N bond. acs.orgresearchgate.net
Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov This allows for the prediction of a dye's color and the rationalization of color shifts caused by different substituents or changes in the molecular environment. nih.govtandfonline.com
Analyze Electronic Effects: DFT can quantify how different functional groups on the aromatic rings influence the electronic density of the molecule, thereby affecting its color, reactivity, and solubility. tandfonline.com
| DFT Application | Specific Information Modeled | Relevance to "this compound" |
|---|---|---|
| Geometry Optimization | Confirmation of crystal structure and tautomeric form | Validated the hydrazone structure of Pigment Red 48:2. researchgate.net |
| Reaction Energetics | Activation barriers for degradation pathways | Provides insight into the chemical stability and degradation mechanisms of the azo chromophore. researchgate.net |
| TD-DFT | Calculation of UV-Vis absorption spectra | Explains the origin of the pigment's color and predicts coloristic properties. nih.gov |
| Property Calculation | NMR chemical shifts, dipole moments, polarizability | Aids in the interpretation of experimental spectra and understanding intermolecular forces. researchgate.netnih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial PhenomenaMolecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a detailed picture of dynamic processes and equilibrium properties. For a pigment like "this compound," MD is invaluable for understanding its behavior in complex environments such as a polymer matrix or a liquid dispersion.digitellinc.comdtu.dk
Key applications of MD simulations for pigment systems include:
Dispersion and Aggregation: The performance of a pigment is highly dependent on its state of dispersion. MD simulations can model the interactions between pigment particles, solvent molecules, and dispersant additives at the atomic level. columbia.edu This allows researchers to study the fundamental processes of wetting, deagglomeration, and stabilization, which are critical for preventing particle aggregation and achieving optimal color strength.
Solvation and Dyeing Behavior: In dyeing applications, MD can be used to simulate the dissolution and diffusion of dye molecules in a medium and their subsequent adsorption onto a substrate. researchgate.net By calculating parameters like the solvent-accessible surface area and diffusion coefficients, MD helps explain how molecular structure affects dyeing performance. researchgate.net
Phase-Field Modeling for Microstructure Evolution
Phase-field modeling is a powerful computational methodology used to simulate and predict the evolution of microstructures in materials over time. researchgate.netrestek.com This approach is particularly valuable for understanding how the microscopic features of a "this compound" pigment system, such as crystal morphology and the distribution of different phases, develop during synthesis and subsequent processing. frontier-lab.comwikipedia.org
At its core, the phase-field method describes the state of the material at any given point using a set of continuous variables known as phase-field variables or order parameters. researchgate.net For a pigment system, these variables could represent the solid pigment phase and the surrounding liquid or polymeric matrix. Unlike sharp-interface models that explicitly track the boundary between phases, the phase-field approach treats interfaces as diffuse regions with a finite thickness, where the phase-field variables smoothly transition from one value to another. chromatographyonline.com
The evolution of the microstructure is governed by a set of partial differential equations, typically the Cahn-Hilliard equation for conserved fields (like concentration) and the Allen-Cahn (or Ginzburg-Landau) equation for non-conserved fields (like crystal orientation). restek.com These equations are formulated to minimize the total free energy of the system, which includes contributions from the bulk phases and the interfacial regions. By solving these equations numerically, researchers can simulate processes such as:
Crystallization and Growth: Predicting the size, shape, and crystallographic texture of "this compound" pigment particles as they precipitate from a solution. This is crucial for controlling the pigment's coloristic and performance properties. mdpi.com
Phase Separation: Modeling the demixing of the pigment from a binder or solvent, which influences the final film morphology and stability. nih.gov
Solvent Effects: Simulating the influence of different solvents on the dissolution and reprecipitation of the pigment, which can lead to changes in particle size and crystal perfection. scioninstruments.comysi.comepa.gov
While direct phase-field modeling studies on a specific "this compound" pigment may be limited, the principles and computational frameworks developed for other organic materials, such as those used in organic solar cells and semi-crystalline polymers, are highly transferable. frontier-lab.comwikipedia.org Such simulations can provide invaluable insights into optimizing the manufacturing and application processes for "this compound" to achieve desired performance characteristics.
Analytical Chromatography for Compound Separation and Identification
Chromatographic techniques are indispensable for the separation, identification, and quantification of the components within a "this compound" pigment formulation. Due to the complex nature of organic pigments, which can contain isomers, impurities from synthesis, and degradation products, high-resolution separation methods are essential.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of non-volatile and thermally labile organic compounds like "this compound". restek.comitwreagents.com This method provides a powerful combination of high-resolution separation (HPLC) and sensitive, specific detection and identification (MS). frontier-lab.comnih.gov
In a typical HPLC-MS analysis of a "this compound" sample, the pigment would first be extracted into a suitable solvent. This extract is then injected into the HPLC system, where it passes through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the different components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For azo pigments, reversed-phase chromatography with a C18 column is commonly employed. frontier-lab.com
As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), converts the neutral molecules into ions. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can be used to determine the molecular weight of each component. mdpi.com
The key applications of HPLC-MS in the study of "this compound" include:
Purity Assessment: Quantifying the main pigment component and identifying any organic impurities, such as starting materials, by-products, or isomers. ysi.com
Identification of Degradation Products: Detecting and identifying compounds that may form due to exposure to light, heat, or chemical agents, which is crucial for understanding the pigment's stability and durability.
Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), HPLC-MS can provide detailed structural information. In MS/MS, ions of a specific m/z are selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule. itwreagents.comresearchgate.net
The following table illustrates hypothetical HPLC-MS data for the analysis of a "this compound" sample, based on Pigment Red 21, showing the principal component and a potential impurity.
| Compound Name | Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |
| This compound (Pigment Red 21) | 12.5 | 402.1 | 291.1, 184.1, 156.1 |
| o-Chloroaniline (impurity) | 4.2 | 128.0 | 92.0, 65.0 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. scioninstruments.com While organic pigments like "this compound" are themselves non-volatile, GC-MS is highly relevant for analyzing associated volatile substances and for structural characterization through pyrolysis.
Two primary applications of GC-MS in the context of "this compound" are:
Headspace GC-MS for Residual Solvents: During the synthesis and processing of pigments, various organic solvents are used. scharlab.com Residual amounts of these solvents can remain in the final product, potentially affecting its properties and safety. Headspace GC-MS is the standard method for analyzing these volatile organic compounds (VOCs). itwreagents.comnih.gov In this technique, the pigment sample is placed in a sealed vial and heated, causing any residual solvents to vaporize into the space above the sample (the headspace). A portion of this vapor is then injected into the GC-MS for analysis. chromatographyonline.com This allows for the identification and quantification of solvents like toluene, xylenes, and various alcohols that might be present in trace amounts. nih.gov
Pyrolysis-GC-MS (Py-GC/MS) for Structural Characterization: This technique is used to analyze non-volatile materials like organic pigments. wikipedia.org The sample is rapidly heated to a high temperature in an inert atmosphere, causing the large pigment molecules to break down (pyrolyze) into smaller, more volatile fragments. nih.govnih.gov These fragments are characteristic of the original molecule's structure. The resulting mixture of fragments is then separated by GC and identified by MS. frontier-lab.com The resulting pyrogram serves as a chemical "fingerprint" of the pigment. For an azo pigment like "this compound," pyrolysis would likely cleave the azo bond (-N=N-) and other weaker bonds, yielding fragments that correspond to the original amine and coupling components used in its synthesis. researchgate.net This information is invaluable for identifying the pigment in complex mixtures, such as in a paint film, and for confirming its chemical structure. researchgate.net
The following table provides examples of volatile compounds that could be detected in a "this compound" sample using different GC-MS techniques.
| Analytical Technique | Compound Detected | Potential Origin |
| Headspace GC-MS | Toluene | Residual solvent from synthesis |
| Headspace GC-MS | Ethyl Acetate | Residual solvent from processing |
| Pyrolysis-GC-MS | o-Chloroaniline | Pyrolytic fragment of Pigment Red 21 |
| Pyrolysis-GC-MS | Phenyl isocyanate | Pyrolytic fragment of Pigment Red 21 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Microscopy Techniques for High-Resolution Structural Imaging
Microscopy techniques are essential for visualizing the physical form and structure of "this compound" pigment particles and their assemblies, from the nanoscale to the microscale. This information is critical for understanding how the pigment's physical properties relate to its performance characteristics, such as color, opacity, and dispersibility.
Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique that allows for the high-resolution imaging of biological macromolecules and other complex assemblies in their near-native state. While traditionally used in structural biology, its application to materials science, including the study of organic pigments, is an emerging area.
In Cryo-EM, a sample of the "this compound" pigment, potentially dispersed in a solvent or a polymer matrix, would be rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This vitrification process preserves the structure of the pigment assemblies without the damage associated with crystallization. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures.
The potential applications of Cryo-EM for "this compound" include:
Visualizing Nanoparticle Morphology: Imaging the primary particles of the pigment at the nanoscale to understand their shape and size distribution with high precision.
Characterizing Supramolecular Structures: If "this compound" molecules self-assemble into larger, ordered structures (e.g., nanofibers, ribbons), Cryo-EM could be used to directly visualize these assemblies and determine their morphology.
Studying Pigment-Binder Interactions: Observing how individual pigment particles are arranged and interact with polymer binders at the nanoscale, which is crucial for understanding the dispersion and stability of the pigment in a paint or ink formulation.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid, making it suitable for studying pigment samples under various conditions.
In AFM, a sharp tip attached to a flexible cantilever is scanned across the surface of the "this compound" sample. The interactions between the tip and the surface cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures these deflections, which are then used to construct a topographical map of the surface.
Key applications of AFM in the study of "this compound" include:
Surface Topography Imaging: Generating high-resolution 3D images of the surfaces of individual pigment particles or of a dried film containing the pigment. This can reveal details about surface roughness, crystal defects, and the distribution of particles in a coating.
Nanomechanical Properties: In addition to imaging, AFM can be used to probe the mechanical properties of the pigment at the nanoscale. By pressing the tip into the sample and measuring the force as a function of indentation depth, properties such as hardness, stiffness (Young's modulus), and adhesion can be mapped across the surface. This information is valuable for understanding how the pigment will perform in applications where mechanical durability is important.
Investigating Dispersion: AFM can be used to assess the quality of pigment dispersion in a polymer matrix by imaging the surface of a cast film. Agglomerates and individual particles can be distinguished, providing a quantitative measure of the degree of dispersion.
The following table summarizes the primary information that can be obtained from these advanced microscopy techniques for a "this compound" chemical system.
| Microscopy Technique | Primary Information Obtained | Relevance to "this compound" |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of particles and assemblies in a near-native state. | Understanding primary particle morphology and the nature of self-assembled structures. |
| Atomic Force Microscopy (AFM) | 3D surface topography and nanomechanical properties (hardness, adhesion). | Characterizing surface roughness of pigment particles and films; assessing mechanical performance. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chemometric Approaches for Data Interpretation and Predictive Modeling of "this compound"
The term "this compound" is often used in commercial contexts to refer to specific organic pigments. A prominent example is Pigment Red 21 (PR21), a monoazo pigment. Due to the complexity of pigment analysis, especially in mixtures or aged samples, chemometric approaches are invaluable for data interpretation and building predictive models. These statistical and mathematical techniques can extract meaningful information from complex chemical data, such as spectroscopic measurements.
Chemometrics is particularly useful in the analysis of pigments like this compound (Pigment Red 21) for classification, quantification, and predicting properties. nih.gov Spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy provide large datasets that are well-suited for multivariate analysis. bfh.chmorana-rtd.com
Data Interpretation through Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is a powerful chemometric tool for exploring and visualizing complex datasets. It reduces the dimensionality of the data while retaining most of the original variance. In the context of this compound, PCA can be applied to spectroscopic data to differentiate it from other pigments and to identify variations between different batches or aged samples. nih.gov
A study involving the analysis of a wide range of synthetic organic pigments, including various red pigments, demonstrated the utility of PCA in classifying them based on their chemical structure. morana-rtd.com By applying PCA to FTIR spectra, pigments can be grouped according to their chemical class, such as monoazo, disazo, and quinacridone. morana-rtd.com
Illustrative Research Findings:
In a hypothetical study, a set of red pigments, including several samples of this compound (Pigment Red 21) from different manufacturers and other red pigments like Pigment Red 3 and Pigment Red 112, are analyzed using Raman spectroscopy. The resulting spectra, which consist of intensity measurements at many different wavenumbers, are subjected to PCA.
The first two principal components (PCs) might explain a significant portion of the variance in the data. A score plot of PC1 vs. PC2 would likely show distinct clustering of the different pigment types. The this compound (PR21) samples would be expected to group together, separated from the other red pigments. The loading plots for the principal components would indicate which spectral regions (wavenumbers) are most important for differentiating the pigments. For monoazo pigments like PR21, characteristic vibrational modes would have high loadings. bfh.chnih.gov
Interactive Data Table: Illustrative PCA Scores for Red Pigment Analysis
Below is a hypothetical data table representing the scores of the first two principal components for a set of red pigments. This illustrates how this compound (PR21) samples would cluster together.
| Pigment Sample | Pigment Type | Principal Component 1 (PC1) | Principal Component 2 (PC2) |
| Sample 1 | This compound (PR21) | 2.5 | 1.8 |
| Sample 2 | This compound (PR21) | 2.7 | 1.5 |
| Sample 3 | This compound (PR21) | 2.6 | 1.9 |
| Sample 4 | Pigment Red 3 | -1.5 | -2.2 |
| Sample 5 | Pigment Red 3 | -1.7 | -2.5 |
| Sample 6 | Pigment Red 112 | 0.8 | -3.1 |
| Sample 7 | Pigment Red 112 | 0.9 | -2.9 |
Predictive Modeling of Pigment Properties
Chemometric methods can also be used to build predictive models for various properties of pigments like this compound. Techniques such as Partial Least Squares (PLS) regression and machine learning algorithms can be employed to create models that correlate spectroscopic data with properties like color coordinates (e.g., CIELAB values), lightfastness, or heat stability. nih.gov
For instance, a predictive model could be developed to determine the concentration of this compound in a mixture with other pigments or to predict its color properties in a specific application, such as an ink or paint formulation. This is achieved by training the model on a set of samples with known compositions and properties, and their corresponding spectra.
Illustrative Research Findings:
A hypothetical study might aim to predict the color of a paint film containing this compound (PR21). A series of paint formulations are created with varying concentrations of PR21 and other components. The CIELAB color coordinates (L, a, b*) of the resulting films are measured, and their reflectance spectra are recorded.
A PLS regression model is then built to correlate the spectral data with the measured a* value (redness). The model would identify the wavelengths in the reflectance spectrum that are most influential in determining the redness of the paint. Once validated, this model could be used to predict the a* value of new paint formulations containing this compound based on their reflectance spectra, reducing the need for extensive experimental color matching.
Interactive Data Table: Illustrative Data for Predictive Model of Redness (a)*
This table presents hypothetical data that could be used to train a PLS model to predict the a* value of a paint from its spectral data at selected wavelengths.
| Sample ID | This compound (PR21) Conc. (%) | Reflectance at 500 nm | Reflectance at 600 nm | Measured a* value |
| P1 | 5 | 0.15 | 0.65 | 45.2 |
| P2 | 10 | 0.12 | 0.75 | 55.8 |
| P3 | 15 | 0.09 | 0.82 | 62.1 |
| P4 | 20 | 0.07 | 0.88 | 66.5 |
Advanced Research Directions and Future Outlook for Bronze Red Chemical Systems
Development of Novel "Bronze Red" Chemical Formulations with Enhanced Performance
Research is ongoing to develop new formulations of "this compound" compounds with improved properties such as enhanced lightfastness, heat resistance, chemical resistance, and color intensity. For instance, studies have investigated the effect of supercritical antisolvent (SAS) processes on the particle size and morphology of pigments like this compound, demonstrating that process parameters such as pressure, temperature, and solvent type can influence crystal size and morphology. ethz.chresearchgate.netresearchgate.net Controlling particle size is crucial as smaller pigment particles can lead to improved stability in dispersion mediums, enhanced color strength, contrast, and transmittance. researchgate.net
Data Table: Effect of SAS Process Parameters on this compound Particle Characteristics (Illustrative based on search findings)
| Process Parameter | Solvent | Observed Effect on Particle Size and Morphology | Source |
| Pressure, Temperature, Flow Rate | Ethanol (B145695) | Affected size and morphology of particles | researchgate.net |
| Temperature, Pressure | Acetone | Little sensitivity on size and morphology | researchgate.net |
| Flow Rate | Acetone | Influenced size and morphology of crystals | researchgate.net |
Novel formulations are also being explored for specific applications, such as in inks and coatings, where properties like resistance to various chemicals (water, oil, acid, alkali) are critical. specialchem.com
Exploration of Green Synthesis Routes and Sustainable Production Technologies
A significant area of research focuses on developing environmentally friendly and sustainable methods for producing "this compound" compounds. This aligns with the broader movement towards green chemistry in the chemical industry, aiming to reduce solvent usage, minimize energy consumption, and avoid hazardous substances. researchgate.netmit.edu Supercritical fluid-based techniques, such as the supercritical antisolvent (SAS) process, are being investigated as greener alternatives for pigment micronization and particle formation. ethz.chresearchgate.netresearchgate.net These methods can potentially offer advantages over traditional techniques by using supercritical carbon dioxide as an antisolvent, reducing the need for large volumes of organic solvents. researchgate.net The development of green chemistry curricula and the active participation in conferences focused on green chemistry by organizations highlight the growing importance of this area. mit.edu
Integration of "this compound" Compounds into Emerging Technologies
"this compound" compounds are finding potential applications in various emerging technologies due to their optical and chemical properties. For example, Rhodamine 6G, which can appear as a bronze/red powder, is used as a laser dye in dye lasers due to its high fluorescence quantum yield and photostability. wikipedia.orgmacsenlab.com Its lasing range is approximately 570 to 660 nm. wikipedia.orgmacsenlab.com
The integration of colored pigments, including "this compound," into solar modules is another emerging area. megasol.ch New technologies allow for the creation of intensely colored photovoltaic modules without significant loss in energy efficiency by using coatings with specific lamellar structures that interact with light. megasol.ch This enables the seamless integration of solar panels into architectural designs. megasol.ch
Furthermore, research indicates that incorporating certain "this compound" compounds into medical devices may enhance their antimicrobial properties. Their antioxidant properties are also being explored for use in cosmetic applications.
Elucidation of Complex Structure-Function Relationships at the Atomic and Molecular Scale
Understanding the relationship between the molecular structure of "this compound" compounds and their macroscopic properties is crucial for designing new materials with enhanced performance. Techniques such as Raman microscopy and Fourier transform infrared (FT-IR) spectroscopy are employed to analyze the chemical composition and structure of these compounds, particularly in complex matrices like inks. researchgate.netemerald.com These methods can identify specific pigments and provide insights into their molecular vibrations and functional groups. emerald.com
Studies on pigments like Pigment Red 48 and Pigment Red 57, which can be associated with "this compound" hues, involve analyzing their crystal structure and how variations in synthesis conditions or counterions (e.g., calcium, barium) can influence their coloristic and fastness properties. thegoodscentscompany.comnih.govsypigment.comepa.gov
Interdisciplinary Research Bridging Materials Science, Organic Chemistry, and Cultural Heritage Studies
The study of "this compound" compounds often necessitates an interdisciplinary approach, combining expertise from materials science, organic chemistry, and cultural heritage studies. Analytical techniques from materials science, such as X-ray fluorescence (XRF), particle-induced X-ray emission (PIXE), and micro-Raman spectrometry, are used to identify and characterize pigments in historical artifacts, providing insights into their composition and origin. researchgate.netiaea.orgmorana-rtd.com This is particularly relevant for the study of seal inks and historical paintings where "this compound" pigments might have been used. researchgate.netemerald.comspectroscopyonline.com
Organic chemistry plays a vital role in synthesizing new "this compound" formulations and modifying existing ones to achieve desired properties. Research into green synthesis routes also heavily relies on organic chemistry principles. mit.edu The integration of these chemical studies with the analysis of historical materials by cultural heritage scientists allows for a more comprehensive understanding of the production, use, and degradation of "this compound" pigments throughout history. researchgate.netiaea.orgmorana-rtd.com
Q & A
Q. How can researchers determine the crystalline structure and phase purity of Bronze Red?
To characterize the crystalline structure, employ X-ray diffraction (XRD) with Rietveld refinement to analyze lattice parameters and phase composition. Pair this with scanning electron microscopy (SEM) to assess morphological homogeneity. For purity, use energy-dispersive X-ray spectroscopy (EDS) to verify elemental ratios and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
Document synthesis parameters rigorously, including precursor molar ratios, reaction temperature, pH, and annealing duration. Use controlled atmosphere furnaces to minimize environmental variability. Validate reproducibility through triplicate experiments with statistical analysis of yield and crystallinity (e.g., coefficient of variation <5%) .
Q. How can UV-Vis spectroscopy quantify the optical properties of this compound?
Prepare thin-film samples via spin-coating and measure absorbance spectra across 300–800 nm. Calculate bandgap energy using Tauc plots. Normalize data against a reference compound (e.g., TiO₂) to control for instrumental drift. Include error margins from three independent measurements .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
Conduct comparative thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate degradation pathways. Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions. Replicate conflicting studies with standardized heating rates (e.g., 10°C/min) and publish raw datasets to enable meta-analysis .
Q. How can machine learning optimize the synthesis of this compound for targeted optical properties?
Train a neural network using historical synthesis data (e.g., precursor ratios, annealing time) and corresponding bandgap values. Validate predictions via a feedback loop: generate 10 new synthesis conditions, test experimentally, and iteratively refine the model. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance .
Q. What statistical approaches identify correlations between defect density and catalytic activity in this compound?
Apply multivariate regression to datasets combining XRD-derived crystallite size, EDS-measured stoichiometric deviations, and electrochemical impedance spectroscopy (EIS) results. Control for confounding variables (e.g., surface area) using partial least squares (PLS) modeling. Report p-values and confidence intervals to assess significance .
Theoretical and Comparative Questions
Q. How does ab initio modeling explain the electronic structure discrepancies in this compound compared to analogous oxides?
Perform density functional theory (DFT) calculations with Hubbard-U corrections to account for strong electron correlations. Compare computed band structures with experimental UV-Vis and X-ray photoelectron spectroscopy (XPS) data. Adjust oxygen vacancy concentrations in the model to match observed conductivity trends .
Q. What in situ characterization techniques validate reaction mechanisms during this compound synthesis?
Use synchrotron-based X-ray absorption near-edge structure (XANES) to track oxidation states of metal precursors in real time. Pair with Raman spectroscopy to monitor intermediate phases. Publish time-resolved data with timestamps aligned to temperature profiles .
Data Integrity and Ethical Considerations
Q. How can researchers ensure data transparency in studies involving this compound?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit raw XRD, SEM, and spectral data in repositories like Zenodo with DOI links. Disclose all preprocessing steps (e.g., baseline correction for FTIR) in supplementary materials. Use version-controlled spreadsheets for numerical data .
Q. What ethical frameworks govern the use of hazardous precursors in this compound synthesis?
Follow the Globally Harmonized System (GHS) for chemical risk assessment. Document waste disposal protocols and obtain institutional review board (IRB) approval for studies involving toxic byproducts. Cite compliance with ISO 14001 environmental management standards in methods sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
